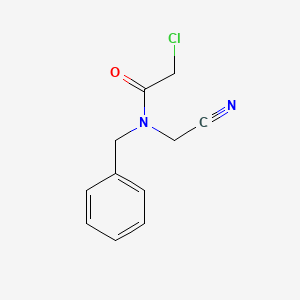

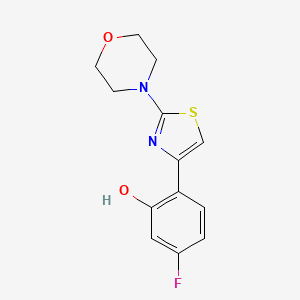

N-benzyl-2-chloro-N-(cyanomethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of cyanoacetamides, a class of compounds to which “N-benzyl-2-chloro-N-(cyanomethyl)acetamide” likely belongs, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications

Inhibition of Nitric Oxide Synthase

Research into N-benzyl-2-chloro-N-(cyanomethyl)acetamide derivatives highlights their role in selectively inhibiting inducible nitric oxide synthase (iNOS). One study demonstrated that N-(3-(Aminomethyl)benzyl)acetamidine (1400W) was a slow, tight binding, and highly selective inhibitor of iNOS both in vitro and in vivo, showing potential for therapeutic applications in conditions where iNOS inhibition is beneficial (Garvey et al., 1997).

Photovoltaic Efficiency and Ligand-Protein Interactions

Another research area focuses on the spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs. These studies include evaluating their potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency (LHE) and free energy of electron injection. Additionally, these compounds have been examined for their non-linear optical (NLO) activity and interactions with proteins like Cyclooxygenase 1 (COX1), indicating a broad spectrum of applications from renewable energy to biochemistry (Mary et al., 2020).

Antimicrobial and Cytotoxic Activity

Research on acetamide derivatives, including those related to N-benzyl-2-chloro-N-(cyanomethyl)acetamide, has shown promising antimicrobial and cytotoxic activities. These studies provide insights into developing new therapeutic agents against various bacterial and fungal infections, as well as potential cancer treatments. For instance, certain azetidine-2-one derivatives of 1H-benzimidazole exhibited good antibacterial activity and cytotoxic properties in vitro, highlighting the versatility of acetamide derivatives in medicinal chemistry (Noolvi et al., 2014).

Environmental Impact and Degradation

The environmental fate and degradation pathways of chloroacetamide herbicides, which share structural similarities with N-benzyl-2-chloro-N-(cyanomethyl)acetamide, have also been studied. These investigations shed light on the environmental impact of such compounds and their metabolites, contributing to better understanding and management of their use in agriculture (Coleman et al., 2000).

Mechanism of Action

Target of Action

N-benzyl-2-chloro-N-(cyanomethyl)acetamide is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For instance, the Knoevenagel condensation of N-benzyl-2-cyanoacetamide with o-nitrobenzaldehyde affords cyanocinnamides .

Biochemical Pathways

The compound’s ability to form a variety of heterocyclic compounds suggests that it may influence multiple biochemical pathways .

Result of Action

The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade .

properties

IUPAC Name |

N-benzyl-2-chloro-N-(cyanomethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c12-8-11(15)14(7-6-13)9-10-4-2-1-3-5-10/h1-5H,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSUIZOYETCONKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC#N)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-chloro-N-(cyanomethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)phenyl]-2,2-dimethylpropanamide](/img/structure/B2362586.png)

![3-(dimethylamino)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2362588.png)

![3-Ethyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine](/img/structure/B2362595.png)

![1-methyl-3-(2-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2362596.png)

![(4-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2362600.png)

![1'-(ethylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2362601.png)

![Ethyl 5,5,7,7-tetramethyl-2-[[3-(trifluoromethyl)benzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2362605.png)